molecular formula C18H26Cl2Zr B6318733 Bis(t-butylcyclopentadienyl)zirconium dichloride;  98% CAS No. 32876-92-9

Bis(t-butylcyclopentadienyl)zirconium dichloride; 98%

Cat. No. B6318733
CAS RN: 32876-92-9
M. Wt: 404.5 g/mol
InChI Key: BURUBEGPJDKBJV-UHFFFAOYSA-L
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Description

Bis(t-butylcyclopentadienyl)zirconium dichloride (also known as ZrCl2(C5H9)2 or ZrCl2(tBuCP)) is an organometallic compound that is used for various laboratory experiments. It is a colorless, volatile liquid and is often used as a catalyst in various chemical reactions. The compound is also used in the synthesis of other organometallic compounds. It is also used in the production of polymers and in the synthesis of pharmaceuticals.

Scientific Research Applications

1. Catalyst in Polymerization

Bis(t-butylcyclopentadienyl)zirconium dichloride is used as a catalyst precursor in the heterogeneous polymerization of ethene, significantly influencing the performance of catalysts and the properties of the resulting polyethene. The use of different support materials for cocatalysts, such as methyl-substituted microgels and commercially available silica, results in considerable variations in the catalyst's performance and the properties of the polyethene produced (Schmidt, Alt, & Ebenhoch, 2001).

2. Thermal Stability Analysis

The thermal stability of bis(t-butylcyclopentadienyl)zirconium dichloride is crucial for its application in high-temperature polymerization processes. Differential scanning calorimetry (DSC) and simultaneous thermogravimetry-differential thermal analysis (TG-DTA) techniques have been used to determine its thermal stability. The main thermal degradation occurs in specific temperature ranges, providing valuable information for its application in polymerization processes (Azimfar, Kohsari, & Pourmortazavi, 2009).

3. Catalyst in Organic Synthesis

Bis(t-butylcyclopentadienyl)zirconium dichloride acts as an efficient catalyst in organic synthesis, including ring-opening reactions of epoxides with alcohols, resulting in the formation of β-alkoxy alcohols with high regio- and stereoselectivity (Kantam, Aziz, Jeyalakshmi, & Likhar, 2003). It also catalyzes the alkylation of heteroaromatics with epoxides and electrophilic substitution reactions of indoles with aldehydes and ketones, yielding products with high yields and complete regioselectivity (Kantam, Aziz, & Likhar, 2004).

Mechanism of Action

Target of Action

Bis(t-butylcyclopentadienyl)zirconium dichloride, also known as MFCD01073785, is a type of organometallic compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds such as olefins, which are involved in various organic reactions .

Mode of Action

As a catalyst, bis(t-butylcyclopentadienyl)zirconium dichloride facilitates the polymerization of olefins . It does this by interacting with the unsaturated bonds in the olefin molecules, enabling them to link together and form polymers . This compound can also catalyze cross-coupling reactions between halogenated compounds and unsaturated compounds .

Biochemical Pathways

The primary biochemical pathway affected by bis(t-butylcyclopentadienyl)zirconium dichloride is the polymerization of olefins . This process results in the formation of high-density polyethylene and other polymers . These polymers have a wide range of applications, from plastic products to chemical engineering materials.

Result of Action

The primary result of the action of bis(t-butylcyclopentadienyl)zirconium dichloride is the formation of polymers from olefins . This can have significant effects at the molecular level, leading to the creation of complex structures from simpler molecules

Action Environment

The action of bis(t-butylcyclopentadienyl)zirconium dichloride can be influenced by various environmental factors. For instance, it is sensitive to air and moisture, and should be stored in a dark place under an inert atmosphere . Its efficacy as a catalyst can be affected by the presence of impurities in the reaction mixture. Its stability can also be affected by temperature, with higher temperatures potentially leading to decomposition .

Biochemical Analysis

Biochemical Properties

Bis-(t-butylcyclopentadienyl)zirconium dichloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in the copolymerization of ethylene-alpha-olefin and ethylene polymerization reactions . The interaction between bis-(t-butylcyclopentadienyl)zirconium dichloride and these biomolecules involves coordination bonds with the zirconium center, facilitating the formation of polymer chains. Additionally, this compound can influence the activity of metalloenzymes by altering their metal ion coordination environment, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of bis-(t-butylcyclopentadienyl)zirconium dichloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, bis-(t-butylcyclopentadienyl)zirconium dichloride has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By interacting with key signaling molecules, this compound can alter the phosphorylation status of proteins, thereby modulating signal transduction pathways. Furthermore, bis-(t-butylcyclopentadienyl)zirconium dichloride can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of bis-(t-butylcyclopentadienyl)zirconium dichloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through coordination bonds with the zirconium center. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, bis-(t-butylcyclopentadienyl)zirconium dichloride can inhibit the activity of certain metalloenzymes by displacing their native metal ions, thereby disrupting their catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis-(t-butylcyclopentadienyl)zirconium dichloride can change over time due to its stability and degradation properties. This compound is known to be thermally stable up to a certain temperature range, beyond which it undergoes thermal decomposition . The degradation of bis-(t-butylcyclopentadienyl)zirconium dichloride can lead to the formation of reactive intermediates that may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause alterations in cellular function, including changes in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of bis-(t-butylcyclopentadienyl)zirconium dichloride vary with different dosages in animal models. At low doses, this compound can act as a catalyst and modulate biochemical reactions without causing significant toxicity. At higher doses, bis-(t-butylcyclopentadienyl)zirconium dichloride can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels. It is crucial to determine the optimal dosage to balance its catalytic benefits with potential adverse effects.

Metabolic Pathways

Bis-(t-butylcyclopentadienyl)zirconium dichloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, bis-(t-butylcyclopentadienyl)zirconium dichloride can influence the levels of metabolites by altering the rate of enzymatic reactions. Additionally, this compound can interact with cofactors, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), affecting their availability and utilization in metabolic pathways.

Transport and Distribution

The transport and distribution of bis-(t-butylcyclopentadienyl)zirconium dichloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of transporters . Once inside the cell, bis-(t-butylcyclopentadienyl)zirconium dichloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of bis-(t-butylcyclopentadienyl)zirconium dichloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, bis-(t-butylcyclopentadienyl)zirconium dichloride can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular responses.

properties

InChI

InChI=1S/2C9H13.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURUBEGPJDKBJV-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32876-92-9
Record name Bis(tert-butylcyclopentadienyl)zirconium(IV) dichloride
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